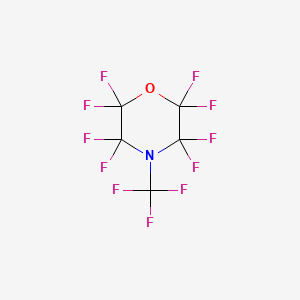
Ethane, (trifluoromethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of ethane derivatives can involve various methods, including acylation, as seen with scandium trifluoromethanesulfonate acting as a catalyst for acylation of alcohols with acid anhydrides . Another synthesis approach involves the use of organometallic and WITTIG reagents to obtain α-functionalized aldehydes from dissymmetric derivatives of glyoxal . These methods could potentially be adapted for the synthesis of “Ethane, (trifluoromethoxy)-” by incorporating the trifluoromethoxy functional group into the ethane molecule.
Molecular Structure Analysis
The molecular structure of ethane and its derivatives, such as 1,1,1-trifluoroethane, can be studied using techniques like NMR spectroscopy in liquid crystal solvents . This method allows for the determination of relative internuclear distances and the analysis of chemical-shift anisotropy, which is crucial for understanding the molecular geometry and electronic environment of the atoms within the molecule.
Chemical Reactions Analysis
Ethane derivatives can participate in various chemical reactions, including cross-coupling reactions facilitated by ligands such as 1,1,1-tris(hydroxymethyl)ethane . These reactions can form C-N, C-S, and C-O bonds, which are essential in the synthesis of complex organic molecules. The reactivity of “Ethane, (trifluoromethoxy)-” would likely be influenced by the electron-withdrawing effect of the trifluoromethoxy group, affecting its chemical behavior in similar reactions.
Physical and Chemical Properties Analysis
The introduction of a trifluoromethyl group into an ethane derivative can significantly alter its physical and chemical properties. For instance, 1-(2,2,2trifluoroethoxy)-2-(2-methoxyethoxy)ethane exhibits higher relative permittivity, viscosity, and anodic stability compared to its non-fluorinated counterpart . These properties are important when considering the use of such compounds as solvents in applications like lithium secondary batteries. The presence of the trifluoromethyl group can also affect intermolecular forces, impacting properties like kinematic viscosity .
Wirkmechanismus
Mode of Action
It is known that fluorinated compounds, such as trifluoromethoxyethane, can influence both the pharmacodynamic and pharmacokinetic properties of bioactive compounds .
Biochemical Pathways
Fluorinated compounds are known to be incorporated into small molecules in life science-oriented research .
Pharmacokinetics
The incorporation of fluorine into a bioactive compound allows a simultaneous change in the electronic, lipophilic, and steric parameters, all of which can influence both the pharmacodynamic and pharmacokinetic properties of the candidate .
Action Environment
It is known that the properties of fluorinated compounds can be influenced by various environmental factors .
Eigenschaften
IUPAC Name |
trifluoromethoxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O/c1-2-7-3(4,5)6/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVFXWAIPNKSLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073926 |
Source


|
| Record name | Trifluoromethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
690-22-2 |
Source


|
| Record name | Ether, ethyl trifluoromethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoromethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 690-22-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is Ethyl trifluoromethyl ether being considered as a potential replacement for R134a in refrigeration systems?
A1: The research paper highlights the negative environmental impact of traditional refrigerants like CFCs and HCFCs. [] These compounds contribute to ozone layer depletion and global warming. As a result, there is a push to find alternative refrigerants that are both effective and environmentally friendly.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-](/img/structure/B1294386.png)









